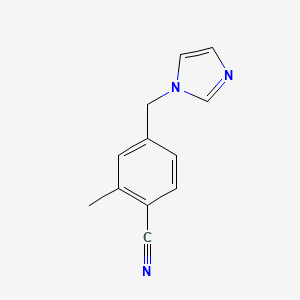
4-((1H-咪唑-1-基)甲基)-2-甲基苯甲腈
描述
“4-((1H-imidazol-1-yl)methyl)-2-methylbenzonitrile” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Molecular Structure Analysis
The molecular structure of imidazole derivatives, including “4-((1H-imidazol-1-yl)methyl)-2-methylbenzonitrile”, is characterized by a five-membered ring with three carbon atoms, two nitrogen atoms, and two double bonds .Chemical Reactions Analysis
Imidazole and its derivatives are known to participate in a wide range of chemical reactions. They are used as important synthons in the development of new drugs . The specific chemical reactions involving “4-((1H-imidazol-1-yl)methyl)-2-methylbenzonitrile” are not explicitly mentioned in the available literature.科学研究应用
Synthesis of Coordination Polymers
This compound has been used in the synthesis of coordination polymers. For example, three novel coordination polymers were synthesized by the self-assembly of mixed ligands with Zn (II) and Cu (II) under solvothermal conditions . These polymers were characterized by single-crystal X-ray diffraction, X-ray powder diffraction, infrared spectra, thermogravimetric analysis, fluorescence spectra, and UV-vis absorption spectra .
Luminescence Properties
The compound has been used in the study of luminescence properties. For instance, one of the coordination polymers synthesized using this compound showed luminescence properties . The luminescence properties were studied and discussed .
UV-Vis Spectrum Studies
The compound has been used in UV-Vis spectrum studies. For example, the UV-Vis spectrum of two of the coordination polymers synthesized using this compound were studied and discussed .
Metal-Organic Frameworks (MOFs)
The compound has been used in the synthesis of Metal-Organic Frameworks (MOFs). A novel MOF based on 2,6-di(1 H -imidazol-1-yl)naphthalene (L) and biphenyl-3,4′,5-tricarboxylic acid (H 3 bptc), namely [Co(L)(Hbptc)(H 2 O)] ( 1 ), was prepared . This MOF has a distinct infinite chain structure, further linked together by winding interactions to give the three-dimensional (3D) network .
Photoluminescence Studies
The compound has been used in photoluminescence studies. For example, the MOF mentioned above shows a strong emission at 361 nm upon excitation at 290 nm at room temperature .
Sensing Applications
The compound has been used in sensing applications. The MOF mentioned above can efficiently detect Fe 3+ ions by luminescence quenching .
作用机制
The mechanism of action of imidazole derivatives can vary widely depending on their specific structure and the biological target. They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific mechanism of action for “4-((1H-imidazol-1-yl)methyl)-2-methylbenzonitrile” is not detailed in the available literature.
未来方向
属性
IUPAC Name |
4-(imidazol-1-ylmethyl)-2-methylbenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3/c1-10-6-11(2-3-12(10)7-13)8-15-5-4-14-9-15/h2-6,9H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSUOWSGFGSNUNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN2C=CN=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1H-imidazol-1-yl)methyl)-2-methylbenzonitrile | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

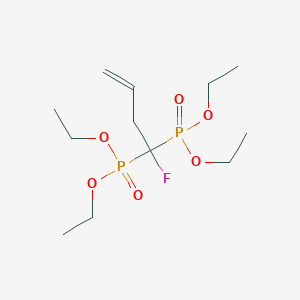
![2-{[1-(2,3,4-Trifluorobenzoyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2639723.png)


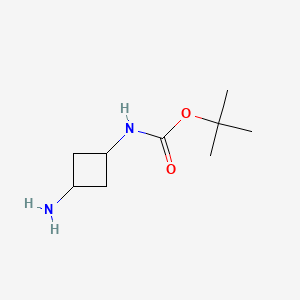
![2-{(E)-[(2,6-dimethylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2639729.png)
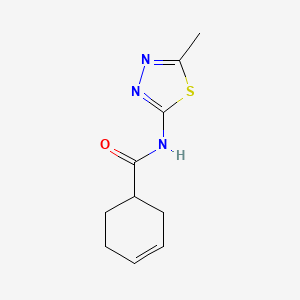
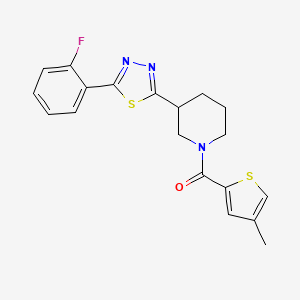
![Tert-butyl 3-(ethylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2639732.png)
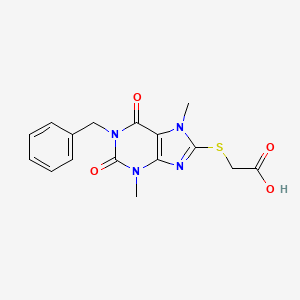
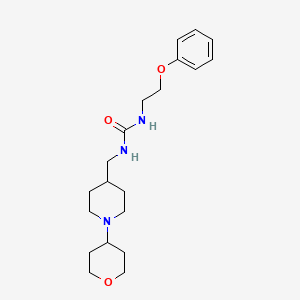
![3-{1-[(4-Methylphenyl)sulfonyl]propyl}-1,3-oxazolan-2-one](/img/structure/B2639739.png)
![[(1R,2R)-2-[4-(trifluoromethyl)phenyl]cyclopropyl]methanamine hydrochloride](/img/structure/B2639741.png)
![N-(4-(3-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide](/img/structure/B2639743.png)